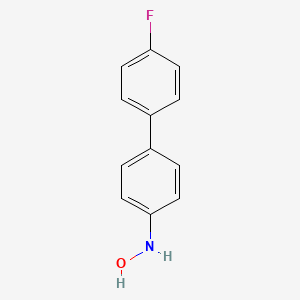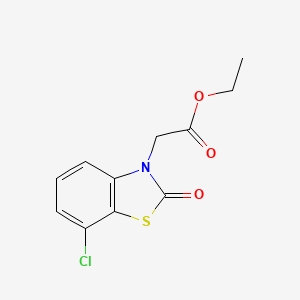
Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Benazolin-ethyl is synthesized through the esterification of benazolin with ethanol. The reaction involves the use of a catalyst, typically an acid such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product .
Chemical Reactions Analysis
Benazolin-ethyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, benazolin-ethyl can hydrolyze to form benazolin and ethanol.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Benazolin-ethyl can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include benazolin, ethanol, and various substituted derivatives .
Scientific Research Applications
Benazolin-ethyl has several scientific research applications:
Agriculture: It is widely used as a herbicide to control weeds in various crops, enhancing agricultural productivity.
Environmental Science: Studies have been conducted to understand its degradation in soil and water, as well as its impact on non-target organisms.
Analytical Chemistry: Methods have been developed for the detection and quantification of benazolin-ethyl residues in environmental samples using techniques such as gas chromatography and high-performance liquid chromatography.
Mechanism of Action
Benazolin-ethyl exerts its herbicidal effects by inhibiting the transport of auxin, a plant hormone essential for growth and development. This inhibition disrupts the normal growth processes of the target weeds, leading to their death . The molecular targets involved in this mechanism include auxin transport proteins and related pathways .
Comparison with Similar Compounds
Benazolin-ethyl is part of the benzothiazolone herbicide group. Similar compounds include:
Benazolin: The parent compound of benazolin-ethyl, used in similar applications.
Dicamba: A widely used herbicide with a different mode of action, targeting broad-leaved weeds.
Benazolin-ethyl is unique in its specific application for post-emergence control of weeds in crops like wheat and oilseed rape, and its relatively low toxicity to non-target organisms .
Properties
Molecular Formula |
C11H10ClNO3S |
|---|---|
Molecular Weight |
271.72 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-8-5-3-4-7(12)10(8)17-11(13)15/h3-5H,2,6H2,1H3 |
InChI Key |
KIGHRDSEJIOFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC=C2)Cl)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)

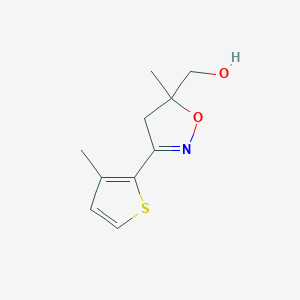
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)
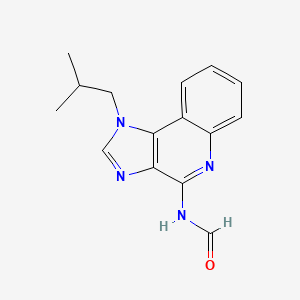
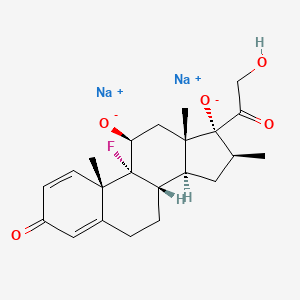
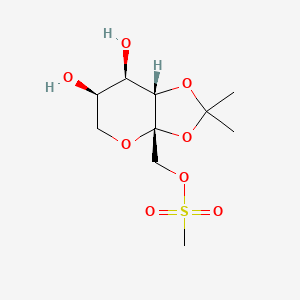
![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
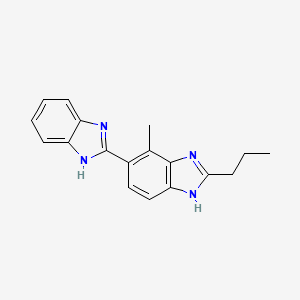
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)

